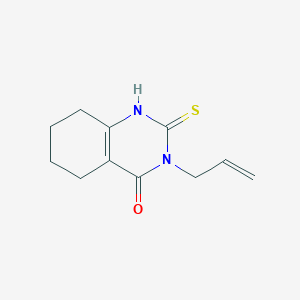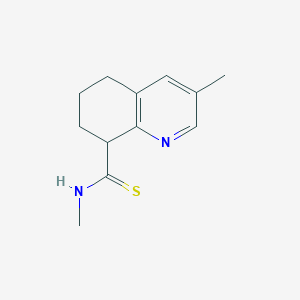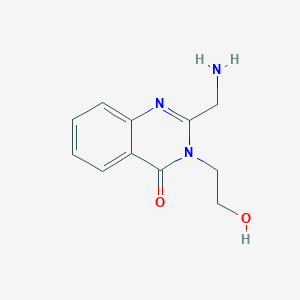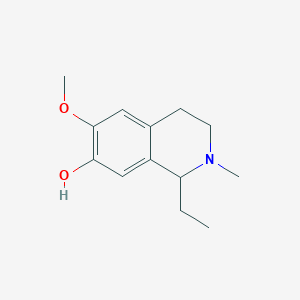![molecular formula C12H17NO3 B11885161 1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene](/img/structure/B11885161.png)
1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene is an organic compound characterized by a nitro group attached to a benzene ring, with an ethyl chain substituted with a 2-methylpropan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the nitration of ethylbenzene to form 3-nitroethylbenzene, which is then reacted with 2-methylpropan-2-ol under acidic conditions to yield the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of nitro compounds and reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions, where the 2-methylpropan-2-yl group can be replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Hydrolysis: Corresponding alcohols and acids.
Aplicaciones Científicas De Investigación
1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene involves its interaction with molecular targets through its nitro and ethyl groups. The nitro group can participate in redox reactions, while the ethyl chain can interact with hydrophobic regions of biomolecules. These interactions can modulate biological pathways and affect cellular functions .
Comparación Con Compuestos Similares
1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-aminobenzene: Similar structure but with an amino group instead of a nitro group.
2-[(2-Methylpropan-2-yl)oxy]propane-1,3-diamine: Contains a similar ethyl chain but with different functional groups.
2-[[2-methyl-1-(phenylmethyl)-4-indolyl]oxy]-3-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]propanoic acid methyl ester: A more complex structure with additional functional groups.
Uniqueness: 1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene is unique due to its specific combination of a nitro group and a 2-methylpropan-2-yl substituted ethyl chain
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
1-[2-[(2-methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-8-7-10-5-4-6-11(9-10)13(14)15/h4-6,9H,7-8H2,1-3H3 |
Clave InChI |
KWNYIBGXQIUESI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCCC1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11885133.png)


![N-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)cyclobutanecarboxamide](/img/structure/B11885168.png)


